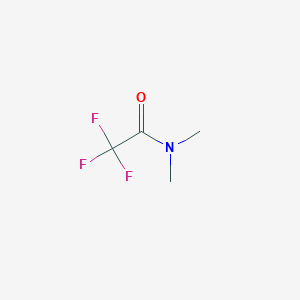

2,2,2-Trifluoro-N,N-dimethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2,2,2-Trifluoro-N,N-dimethylacetamide often involves the use of trifluoroacetylated precursors or direct fluorination techniques. For example, the preparation of perfluoro-[N-(4-pyridyl)acetamide], involving direct fluorination of sodium salts of perfluoro-[N-(4-pyridyl)-acetamide], demonstrates a method that could potentially be adapted for the synthesis of 2,2,2-Trifluoro-N,N-dimethylacetamide (Banks et al., 1996).

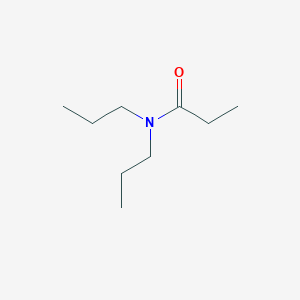

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, have shown the importance of hydrogen bonds in stabilizing the molecular structure in both crystal and solution phases (Sterkhova et al., 2019). These structural insights could inform the analysis of 2,2,2-Trifluoro-N,N-dimethylacetamide's molecular geometry.

Chemical Reactions and Properties

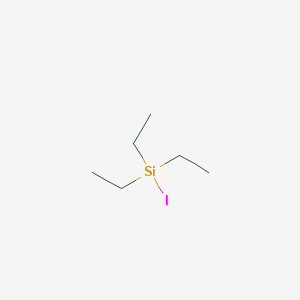

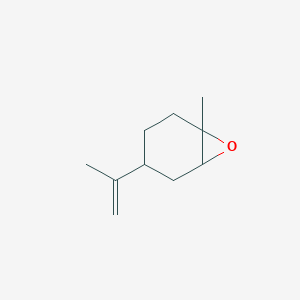

The chemical reactivity of 2,2,2-Trifluoro-N,N-dimethylacetamide derivatives, such as its involvement in oxidative addition reactions to alkenes and dienes, reveals its potential for creating iodinated and other functionalized products under specific conditions (Shainyan et al., 2015). These reactions underscore the compound's versatility in synthetic chemistry applications.

Physical Properties Analysis

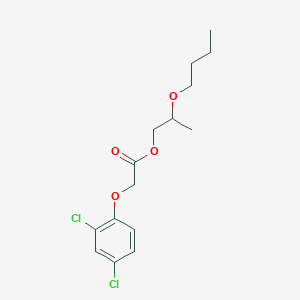

The physical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide, and its analogs, are significantly influenced by their fluorinated structures. For instance, the study on excess enthalpies of mixtures containing 2,2,2-trifluoroethanol highlights the impact of fluorination on intermolecular interactions and thermodynamic properties (Pikkarainen, 1988).

Chemical Properties Analysis

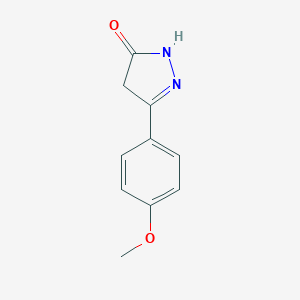

The chemical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide derivatives, including reactivity towards nucleophilic and electrophilic agents, demonstrate a broad range of functional capabilities. Oxidative trifluoromethylthiolation of terminal alkynes with AgSCF3, for example, showcases an efficient method to synthesize alkynyl trifluoromethyl sulfides, indicating the potential chemical versatility of the trifluoromethyl group in such molecules (Zhu et al., 2014).

Scientific Research Applications

-

GC-MS Analysis

- Field : Analytical Chemistry

- Application : 2,2,2-Trifluoro-N,N-dimethylacetamide is used as a silylating reagent that forms volatile derivatives for GC-MS (Gas Chromatography-Mass Spectrometry) analysis .

- Method : The compound is used to react with the sample to be analyzed, forming volatile derivatives. These derivatives are then analyzed using GC-MS, a technique that separates and identifies different substances within a test sample .

- Results : This method allows for the detection and identification of various substances within a sample. The specific results would depend on the sample being analyzed .

-

Lithium Metal Battery Research

- Field : Material Science

- Application : 2,2,2-Trifluoro-N,N-dimethylacetamide has been used in the research of lithium metal batteries .

- Method : The compound is used in the electrolyte with the aim of forming a stable Solid-Electrolyte Interphase (SEI) to protect the lithium metal anode .

- Results : The research found that the electrolyte with 2,2,2-Trifluoro-N,N-dimethylacetamide could potentially improve the stability and performance of lithium metal batteries .

Safety And Hazards

This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation . Safety measures include keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name |

2,2,2-trifluoro-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBWKMLIVXELSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325570 |

Source

|

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N,N-dimethylacetamide | |

CAS RN |

1547-87-1 |

Source

|

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.